molecular formula C14H12N2O2 B15080834 Urea, 9H-xanthen-9-yl- CAS No. 74428-56-1

Urea, 9H-xanthen-9-yl-

Cat. No.: B15080834
CAS No.: 74428-56-1
M. Wt: 240.26 g/mol
InChI Key: WEDNBKOVRBVKBV-UHFFFAOYSA-N
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Description

Urea, 9H-xanthen-9-yl- refers to urea derivatives where one or both nitrogen atoms are substituted with the 9H-xanthen-9-yl group. These compounds are synthesized via reactions between 9H-xanthen-9-ol (xanthenol) and urea or its derivatives. Structural elucidation using ¹⁵N NMR and ¹³C NMR confirms the substitution pattern, distinguishing between mono- (N-substituted) and di-substituted (N,N′-disubstituted) derivatives . The 9H-xanthen-9-yl group imparts unique steric and electronic properties, influencing solubility, stability, and reactivity. For example, the di-substituted urea derivative (N,N′-di-9H-xanthen-9-ylurea) exhibits enhanced rigidity due to the bulky xanthene moiety, which can affect its application in supramolecular chemistry or as a protecting group .

Properties

CAS No.

74428-56-1

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

9H-xanthen-9-ylurea

InChI

InChI=1S/C14H12N2O2/c15-14(17)16-13-9-5-1-3-7-11(9)18-12-8-4-2-6-10(12)13/h1-8,13H,(H3,15,16,17)

InChI Key

WEDNBKOVRBVKBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)NC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Urea, 9H-xanthen-9-yl- typically involves the reaction of xanthene derivatives with urea under specific conditions. One common method is the reaction of 9H-xanthene-9-carboxylic acid with urea in the presence of a dehydrating agent such as acetic anhydride. This reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: Industrial production of Urea, 9H-xanthen-9-yl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions: Urea, 9H-xanthen-9-yl- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like thionyl chloride or bromine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield xanthone derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, Urea, 9H-xanthen-9-yl- is used as a building block for the synthesis of more complex molecules

Biology: In biological research, the compound is studied for its potential interactions with biological molecules. Its structural features make it a candidate for investigating enzyme inhibition and protein binding.

Medicine: In medicine, Urea, 9H-xanthen-9-yl- is explored for its potential therapeutic properties. Research is ongoing to determine its efficacy in treating various diseases, including cancer and neurodegenerative disorders.

Industry: In industrial applications, the compound is used in the development of new materials with specific properties. Its reactivity and stability make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of Urea, 9H-xanthen-9-yl- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting biochemical pathways. Additionally, its aromatic structure allows for interactions with DNA and proteins, potentially leading to therapeutic effects.

Comparison with Similar Compounds

N-(9H-Xanthen-9-yl)acetamide

  • Structure: Acetamide derivative with a 9H-xanthen-9-yl group attached to the nitrogen atom (C₁₅H₁₃NO₂) .
  • Synthesis : Prepared via acetylation of 9H-xanthen-9-amine or direct substitution reactions.
  • Properties :
    • Molecular weight: 239.27 g/mol; XLogP3: 1.9 .
    • Lower hydrogen-bonding capacity compared to urea derivatives due to the acetamide group.

4-Methyl-N-9H-xanthen-9-yl-benzamide

  • Structure: Benzamide derivative with a sulfonamide linkage (C₂₀H₁₇NO₃S) .
  • Synthesis: Formed via cross-dehydrogenative C–N coupling or sulfonylation of xanthenol.
  • Properties: Melting point: Not reported; exists as a solid with ≥98% purity . Higher lipophilicity (due to the benzene ring) compared to urea derivatives.
  • Applications : Evaluated for gastric antisecretory activity; some derivatives inhibit acid secretion in preclinical models .

Xanthenylacetic Acid Derivatives

  • Structures: Include (±)-2-(9H-xanthen-9-yl)propanoic acid (MC9), (±)-2-(9H-xanthen-9-yl)butanoic acid (MC6), and others with varying alkyl chain lengths .
  • Synthesis : Alkylation at the α-carbon of 9H-xanthen-9-ylacetic acid (XAA) .
  • Properties: Increased alkyl chain length enhances LPAR6 receptor antagonism (e.g., MC11 with a hexanoic acid chain shows maximum anti-HCC activity) .
  • Applications: Anticancer agents targeting hepatocellular carcinoma (HCC) via LPAR6 inhibition .

2-(9H-Xanthen-9-yl)cyclopentanone

  • Structure : Cycloketone derivative synthesized via acid-catalyzed condensation (C₁₈H₁₄O₂) .
  • Synthesis : Catalyzed by silica-supported sulfonic acids (74% yield with 4-ethylphenylsulfonic acid) .
  • Properties :
    • High thermal stability; used as a scaffold for photoresponsive materials.
    • Less polar than urea derivatives, favoring organic solvent solubility .

Key Comparative Data

Compound Molecular Formula Key Properties Applications Reference
N,N′-Di-9H-xanthen-9-ylurea C₂₅H₁₈N₂O₂ Rigid structure, acid-labile Protecting groups, supramolecular chemistry
N-(9H-Xanthen-9-yl)acetamide C₁₅H₁₃NO₂ Moderate lipophilicity (XLogP3 = 1.9) Pharmaceutical intermediates
XAA derivative (MC11) C₂₁H₂₂O₃ LPAR6 antagonism, enantioselective binding HCC growth inhibition
2-(9H-Xanthen-9-yl)cyclopentanone C₁₈H₁₄O₂ Thermal stability, photoresponsive Material science

Stability and Reactivity

  • Acid Lability : The 9H-xanthen-9-yl group is cleaved under mild acidic conditions (0.1% TFA with silane scavengers), a property shared across derivatives like Xan-protected peptides .
  • Enzymatic Interactions : Urea derivatives may exhibit hydrogen-bonding interactions distinct from acetamide or benzamide analogues, influencing their biological activity .

Biological Activity

Urea, 9H-xanthen-9-yl- is a compound that has garnered attention in the scientific community due to its diverse biological activities. This article delves into its synthesis, properties, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Urea, 9H-xanthen-9-yl- is characterized by a urea moiety linked to a xanthene structure. Its chemical formula is C13H11N2OC_{13}H_{11}N_{2}O, and it is identified by the Chemical Identifier (CID) 156485 in databases such as PubChem. The xanthene structure contributes to its unique optical properties, making it valuable in various fields including chemistry and biology.

Biological Activities

Research indicates that Urea, 9H-xanthen-9-yl- exhibits significant biological activity, particularly as a fluorescent probe . The xanthene moiety's ability to interact with cellular components can influence protein or enzyme activity, leading to various biological effects. Preliminary studies suggest potential therapeutic properties including:

  • Anti-inflammatory effects
  • Anticancer activities

The compound's interactions are primarily mediated through the xanthene moiety, which shows strong affinity towards various cellular components. This interaction can modulate cellular functions and has been explored for its potential in drug design.

Synthesis

The synthesis of Urea, 9H-xanthen-9-yl- typically involves the reaction of an appropriate aniline derivative with xanthene-derived carbonyl compounds. A common method includes:

  • Mixing xanthydrol with urea in an appropriate solvent (e.g., ethanol).
  • Heating the mixture under controlled conditions.
  • Purifying the resultant compound through recrystallization.

Case Studies and Research Findings

Several studies have highlighted the biological activities of Urea, 9H-xanthen-9-yl-. Below are notable findings:

StudyFindings
Frontiers in Pharmacology (2025)Xanthone derivatives, including Urea, 9H-xanthen-9-yl-, showed significant anti-leukemic effects against acute leukemic T-cells. The study emphasized the need for further investigation into their therapeutic potential .
PMC Article (2023)Investigated the structure–activity relationship (SAR) of similar compounds, noting that modifications to the xanthene structure could enhance biological activity against specific cancer cell lines .
ResearchGate StudyDemonstrated the use of Urea, 9H-xanthen-9-yl- as a fluorescent probe for detecting urea concentrations in biological samples. This application has implications for diagnosing kidney diseases .

Potential Applications

Urea, 9H-xanthen-9-yl- has diverse applications across several fields:

  • Biomedical Research : As a fluorescent probe for studying cellular processes.
  • Drug Development : Potential lead compound for anti-inflammatory and anticancer drugs.
  • Analytical Chemistry : Used in assays for determining urea concentrations in clinical samples.

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